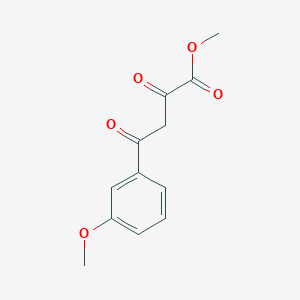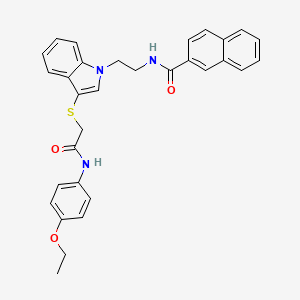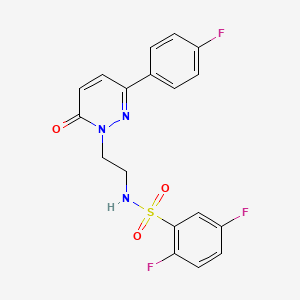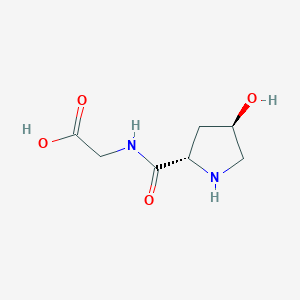
H-Hyp-gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Hyp-gly-OH” is a dipeptide containing hydroxyproline and glycine . It promotes the growth of mouse primary fibroblasts on collagen gel . It has potential applications in improving skin by ingesting hydrolyzed collagen . It can be used for metabolic research .
Synthesis Analysis
The synthesis of peptides containing hydroxyproline has been explored in various studies . For instance, peptides that contain 4®Hyp in both the Xaa and the Yaa positions, such as Ac-(Gly-4®Hyp-4®Hyp)10-NH2, have been synthesized and compared to Ac-(Gly-Pro-4®Hyp)10-NH2, and Ac-(Gly-4®Hyp-Pro)10-NH2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 188.18, and its formula is C7H12N2O4 . The structure of peptides containing Hyp-Gly has been analyzed using 3D-QSAR studies .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 188.18, and its formula is C7H12N2O4 .
Applications De Recherche Scientifique
Environmental Implications of Hydroxyl Radicals : Hydroxyl radicals (•OH) are powerful oxidizing agents reacting with various chemicals, including organic pollutants and inhibitors. They play a crucial role in immunity metabolism and are present in different environmental compartments, such as natural waters, the atmosphere, and interstellar space. Further research is needed to understand the sources, sinks, and implications of hydroxyl radicals in these environments (Gligorovski et al., 2015).
Regulation of Chemokine Receptor CXCR4 by Hypoxia : Hypoxia induces high expression of the CXCL12 receptor, CXCR4, in various cell types, affecting chemotactic responsiveness. The Hyp-Hyp-inducible factor 1 α-CXCR4 pathway may regulate trafficking in and out of hypoxic tissue microenvironments (Schioppa et al., 2003).
Astrobiological Significance of Glycolaldehyde and Ethylene Glycol Formation : Research on glycolaldehyde and ethylene glycol formation by surface hydrogenation of CO molecules under dense molecular cloud conditions has astrobiological importance. These studies simulate conditions in interstellar dark cloud regions and have implications for understanding the chemical evolution in space (Fedoseev et al., 2015).
Surface Fenton Chemistry in Environmental Applications : The study of hydrogen peroxide decomposition and hydroxyl radical transformation on molecular levels has applications in environmental and life sciences. The oxygen vacancy associated surface Fenton system offers insights for environmental applications, such as pollution control (Li et al., 2017).
Polysaccharides Attacked by Hydroxyl Radicals : Research on the products formed when polysaccharides are treated with hydroxyl radicals has implications in understanding the non-enzymic scission of polysaccharides in vivo, such as in plant cell walls and mammalian connective tissues (Fry et al., 2001).
Biocompatible G-Quadruplex/Hemin Enhancing Antibacterial Activity : The G-quadruplex/hemin complex catalyzes the decomposition of H2O2, generating hydroxyl radicals with higher antibacterial performance. This system offers an efficient and biocompatible antibacterial approach, useful in both Gram-positive and Gram-negative bacterial control (Xing et al., 2018).
Mécanisme D'action
Target of Action
H-Hyp-gly-OH, a dipeptide containing hydroxyproline and glycine, primarily targets fibroblasts . Fibroblasts are a type of cell that synthesizes the extracellular matrix and collagen, playing a critical role in wound healing and maintaining the structural integrity of connective tissues .
Mode of Action
This compound promotes the growth of primary fibroblasts on collagen gel . This dipeptide is derived from collagen peptides (CP) and has been found to activate fibroblasts, leading to the production of matrix proteins that are essential for maintaining vascular wall homeostasis . In particular, elastic fibers (elastin) are strongly involved in the elasticity of arteries .
Biochemical Pathways
It is known that this dipeptide is involved in the regulation of fibroblast activity and the production of matrix proteins . It’s also suggested that this compound may have a role in the regulation of glycative stress .
Pharmacokinetics
It’s known that this dipeptide can be ingested through hydrolyzed collagen
Result of Action
The action of this compound results in the promotion of fibroblast growth and the production of matrix proteins, which are crucial for maintaining the structural integrity of connective tissues . This dipeptide has potential applications in improving skin by ingesting hydrolyzed collagen . Additionally, it has been suggested that this compound may have immunomodulatory effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of collagen gel is necessary for this compound to promote the growth of fibroblasts
Safety and Hazards
The safety data sheet for “H-Hyp-gly-OH” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
H-Hyp-gly-OH plays a significant role in biochemical reactions. It promotes the growth of mouse primary fibroblasts on collagen gel . The nature of these interactions involves the dipeptide’s ability to interact with collagen, a key protein in connective tissues .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting the growth of primary fibroblasts, which are crucial for wound healing and tissue repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with collagen. By promoting the growth of fibroblasts on collagen gel, it influences the extracellular matrix, which is crucial for providing structural support to cells .
Temporal Effects in Laboratory Settings
Its role in promoting fibroblast growth suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, its promotion of fibroblast growth suggests potential benefits at certain dosages .
Metabolic Pathways
This compound can be used for metabolic research . Its interaction with collagen suggests involvement in the metabolic pathways of connective tissue formation and repair .
Transport and Distribution
Given its interaction with collagen, it may be involved in processes related to the extracellular matrix .
Subcellular Localization
Its interaction with collagen suggests potential localization within the extracellular matrix .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of H-Hyp-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Hyp-OH", "Fmoc-gly-OH", "HBTU", "DIPEA", "DMF", "TFA", "DCM", "Piperidine", "Rink amide resin" ], "Reaction": [ "1. Swell the Rink amide resin in DCM for 30 minutes.", "2. Deprotect the Fmoc group of the resin-bound Hyp using 20% piperidine in DMF.", "3. Wash the resin with DMF and DCM.", "4. Add Fmoc-gly-OH, HBTU, and DIPEA in DMF to the resin and allow coupling to occur.", "5. Wash the resin with DMF and DCM.", "6. Deprotect the Fmoc group of the resin-bound glycine using 20% piperidine in DMF.", "7. Wash the resin with DMF and DCM.", "8. Add Fmoc-Hyp-OH, HBTU, and DIPEA in DMF to the resin and allow coupling to occur.", "9. Wash the resin with DMF and DCM.", "10. Deprotect the Fmoc group of the resin-bound Hyp and glycine using 20% piperidine in DMF.", "11. Wash the resin with DMF and DCM.", "12. Cleave the peptide from the resin using TFA and scavengers.", "13. Purify the crude peptide using HPLC.", "14. Characterize the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy." ] } | |
Numéro CAS |
7672-35-7 |
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12) |
Clé InChI |
WFDSWNXTPKLLOT-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C(=O)NCC(=O)O)O |
SMILES canonique |
C1C(CNC1C(=O)NCC(=O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)
![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)
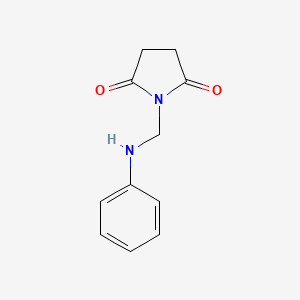
![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)
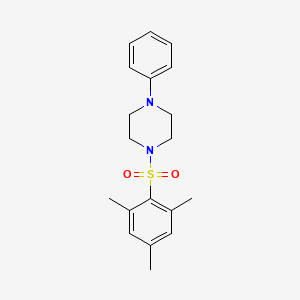
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)

